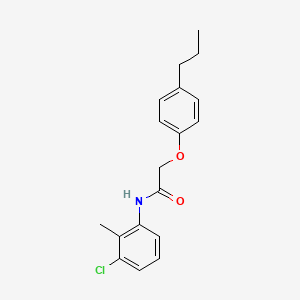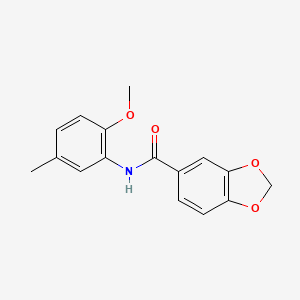
5,7-dibromo-8-quinolinyl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline derivatives, including those substituted with bromine atoms and carbamate groups, are of significant interest in medicinal and organic chemistry due to their diverse biological activities and applications in drug design. The synthesis, molecular structure, chemical reactions, and properties of these compounds are key areas of study to explore their potential uses further.
Synthesis Analysis
Synthesis approaches for quinoline derivatives often involve cyclization reactions, functional group transformations, and halogenation. For example, phenyl N-(8-quinolinyl)carbamate's reaction with sodium borohydride can lead to various dihydro and tetrahydro quinoline derivatives, illustrating the synthetic versatility of quinoline compounds (Saari et al., 1982).
Molecular Structure Analysis
Quinoline derivatives' molecular structures can be elucidated through techniques such as X-ray diffraction, NMR, and theoretical calculations. These studies reveal the geometric arrangements, conformations, and electronic structures critical for understanding the compound's reactivity and properties. For instance, dibenzyltin(IV) complexes with quinolinolato ligands have been characterized to determine their cis-octahedral arrangements around the tin atom, offering insights into the structural characteristics of quinoline derivatives (Baul et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including halogenation, nucleophilic substitutions, and complexation with metals, which significantly influence their chemical properties. These reactions can modify the compound's biological activity and solubility, among other properties. The synthesis of cis-bis quinolinolato diphenyltin(IV) complexes and their characterization underscores the chemical reactivity of quinoline derivatives, including their ability to form stable metal complexes (Baul et al., 2006).
Aplicaciones Científicas De Investigación
Photophysical Applications
Quinoline and carbazole derivatives have been synthesized and characterized for their applications in organic light-emitting diodes (OLEDs). These compounds exhibit dual exciplex emission, which is crucial for developing simplified nondoped white OLEDs. The synthesized derivatives possess versatile exciplex-forming materials that exhibit significant photophysical properties, including high energy levels and ionization potentials, essential for OLED applications (Sych et al., 2019).
Catalytic and Synthetic Applications
Copper(II)-catalyzed reactions involving quinoline derivatives have demonstrated the potential for efficient remote sulfonylation, highlighting the environmental benefits and the generation of derivatives with significant yields. Such reactions are pivotal for developing novel synthetic pathways that are less unpleasantly odorous and more environmentally friendly (Xia et al., 2016).
Antitumor and Antimicrobial Properties
Copper(II) complexes involving quinolinonato-7-carboxamido derivatives have been identified as potent antitumor agents with broad spectra and selective effects. These complexes exhibit significant cytotoxicity against various human cancer cell lines, presenting a high selectivity index, which is crucial for the development of selective anticancer drugs (Křikavová et al., 2016).
Organoboron compounds featuring substituted 8-quinolinolates have been synthesized and investigated for their electroluminescent properties. These derivatives, characterized by extended conjugated chromophores, are vital for the advancement of luminescent materials used in electronic and photonic devices (Kappaun et al., 2006).
Anticorrosive Applications
Quinoline derivatives have been evaluated for their anti-corrosion performance on mild steel in acidic media, showcasing their potential as efficient corrosion inhibitors. The study provides a comprehensive investigation into the electrochemical and surface interaction mechanisms of these compounds, offering insights into developing new anticorrosive materials (Douche et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(5,7-dibromoquinolin-8-yl) N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2N2O2/c17-12-9-13(18)15(14-11(12)7-4-8-19-14)22-16(21)20-10-5-2-1-3-6-10/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXXCSZSGLDVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromo-8-quinolinyl phenylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5537972.png)

![5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5537989.png)
![3-[(3-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537993.png)


![(3R*,5R*)-N-[(5-isobutylisoxazol-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5538020.png)
![1-(3-methylphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B5538023.png)


![3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5538041.png)
![N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)-2-furohydrazide](/img/structure/B5538043.png)
![4-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5538062.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5538073.png)